molecular formula C7H10N2O2 B1375169 3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde CAS No. 944901-78-4

3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B1375169
CAS No.: 944901-78-4
M. Wt: 154.17 g/mol
InChI Key: ZXMHWUNNOCJLSB-UHFFFAOYSA-N
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Description

3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H10N2O2. It features a 1,2,4-oxadiazole ring substituted with a tert-butyl group at the 3-position and an aldehyde group at the 5-position.

Biochemical Analysis

Biochemical Properties

3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with glycogen synthase kinase 3 (GSK-3), an enzyme that regulates cellular processes such as differentiation and proliferation . The compound acts as an inhibitor of GSK-3, thereby influencing these cellular processes. Additionally, this compound can form hydrogen bonds due to the electronegativities of nitrogen and oxygen atoms in its structure .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The inhibition of glycogen synthase kinase 3 by this compound leads to altered gene expression and impacts cell differentiation and proliferation . This compound also affects cellular metabolism by interacting with metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of glycogen synthase kinase 3, inhibiting its activity . This inhibition results in changes in gene expression and cellular processes. Additionally, the compound’s ability to form hydrogen bonds enhances its binding affinity to target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of glycogen synthase kinase 3 and its associated cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits glycogen synthase kinase 3 without causing significant adverse effects . At higher doses, toxic effects such as cellular toxicity and metabolic disturbances have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of glycogen synthase kinase 3 affects glucose metabolism and energy homeostasis . Additionally, its interactions with other metabolic enzymes can influence the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form hydrogen bonds facilitates its interaction with these transporters, enhancing its cellular uptake and distribution . Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. The compound’s localization affects its activity and function within the cell. For instance, its accumulation in the cytoplasm can enhance its inhibitory effects on glycogen synthase kinase 3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives. For instance, the reaction of a tert-butyl-substituted amidoxime with an aldehyde under acidic conditions can yield the desired oxadiazole .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of both a tert-butyl group and an aldehyde group on the oxadiazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

3-tert-butyl-1,2,4-oxadiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-7(2,3)6-8-5(4-10)11-9-6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMHWUNNOCJLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944901-78-4
Record name 3-tert-butyl-1,2,4-oxadiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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